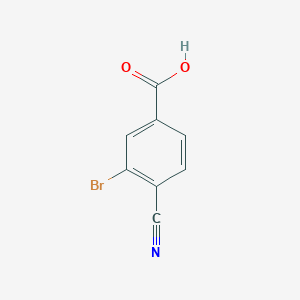

3-Bromo-4-cyanobenzoic acid

Overview

Description

3-Bromo-4-cyanobenzoic acid is an organic compound with the molecular formula C8H4BrNO2. It is a white crystalline solid that is soluble in common organic solvents. This compound is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 3-Bromo-4-cyanobenzoic acid involves the following steps:

Reduction of 3-nitrobenzoic acid: 3-nitrobenzoic acid is reduced to 3-aminobenzoic acid.

Bromination: 3-aminobenzoic acid is brominated to form 3-bromo-4-aminobenzoic acid.

Cyanation: 3-bromo-4-aminobenzoic acid is then reacted with sodium cyanide to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves similar steps but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide in the presence of a suitable solvent.

Major Products:

Substitution: Products depend on the nucleophile used. For example, using sodium cyanide yields this compound.

Reduction: Reduction of the nitrile group yields 3-bromo-4-aminobenzoic acid.

Scientific Research Applications

3-Bromo-4-cyanobenzoic acid is widely used in scientific research due to its versatility:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.

Material Science: It is utilized in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyanobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the nitrile group make it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .

Comparison with Similar Compounds

- 3-Bromo-4-methylbenzoic acid

- 3-Bromo-4-nitrobenzoic acid

- 3-Bromo-4-aminobenzoic acid

Comparison:

- 3-Bromo-4-methylbenzoic acid : Similar in structure but has a methyl group instead of a nitrile group, making it less reactive in nucleophilic substitution reactions.

- 3-Bromo-4-nitrobenzoic acid : Contains a nitro group, which makes it more reactive in reduction reactions compared to the nitrile group.

- 3-Bromo-4-aminobenzoic acid : The presence of an amine group instead of a nitrile group makes it more suitable for further functionalization in organic synthesis .

3-Bromo-4-cyanobenzoic acid stands out due to its unique combination of a bromine atom and a nitrile group, making it a versatile intermediate in various chemical reactions and applications.

Biological Activity

3-Bromo-4-cyanobenzoic acid (C8H4BrNO2) is an aromatic compound notable for its unique chemical structure, which includes a bromine atom and a cyano group attached to a benzoic acid framework. This compound has garnered attention for its diverse biological activities, particularly in biochemical interactions and potential pharmacological applications.

- Molecular Weight: 226.03 g/mol

- Appearance: White crystalline solid

- Solubility: Soluble in various organic solvents

This compound interacts with various biological molecules, influencing several cellular processes. Its mechanism of action primarily involves:

- Targeting Enzymes and Receptors: The compound can bind to specific enzymes or receptors, altering their function, which may lead to either inhibition or enhancement of enzymatic activity.

- Inducing Oxidative Stress: Research indicates that this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), potentially affecting cell viability and apoptosis.

- Modulating Cell Signaling Pathways: It has been shown to alter cell signaling pathways, impacting gene expression and cellular metabolism.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Acts as an inhibitor in certain enzymatic pathways, affecting metabolic processes. |

| Oxidative Stress Induction | Induces oxidative stress, leading to the generation of ROS, which may impact cellular functions. |

| Cell Signaling Modulation | Alters signaling pathways that influence gene expression and cell metabolism. |

Case Studies and Research Findings

-

Oxidative Stress Studies:

A study demonstrated that this compound increases ROS levels in cultured cells, suggesting its role in inducing oxidative stress. This effect was linked to changes in cell viability and proliferation rates. -

Enzymatic Activity Investigation:

In vitro experiments showed that the compound inhibits specific enzymes involved in metabolic pathways, highlighting its potential as a pharmacological agent. The exact enzymes targeted remain an area for further research. -

Cellular Impact Analysis:

Research findings indicate that exposure to this compound alters cellular signaling pathways, which can lead to significant changes in gene expression profiles. This modulation could have implications for disease mechanisms and therapeutic strategies.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its chemical structure and the route of administration. Key factors include:

- Absorption: The compound's solubility in organic solvents suggests good absorption characteristics.

- Distribution: Its distribution within biological systems is likely affected by its hydrophobic nature.

- Metabolism and Excretion: Further studies are needed to elucidate the metabolic pathways and excretion mechanisms associated with this compound.

Properties

IUPAC Name |

3-bromo-4-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFUFPLTXVDCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.